molecular formula C13H13FN2O5S B2761830 3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide CAS No. 2224390-59-2

3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide

Cat. No.: B2761830
CAS No.: 2224390-59-2
M. Wt: 328.31
InChI Key: XYAOARVSFUOVQM-UHFFFAOYSA-N
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Description

3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the class of benzoxazole derivatives, which have been reported to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which could be attributed to its ability to inhibit the activity of histone deacetylases (HDACs).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been reported to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, which could be attributed to its ability to induce cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide in lab experiments are its high potency and selectivity towards its targets. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities at low concentrations, making it a promising candidate for drug discovery. However, the limitations of using this compound in lab experiments are its low solubility in aqueous solutions and its potential toxicity towards normal cells.

Future Directions

There are several future directions for the research on 3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide. One potential direction is the development of more potent and selective derivatives of this compound that could be used as therapeutic agents for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the molecular mechanism of action of this compound, which could provide insights into the development of new drugs targeting COX-2 and HDACs. Additionally, the potential applications of this compound in the development of new antibiotics for the treatment of bacterial infections could also be explored.

Synthesis Methods

The synthesis of 3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide involves the reaction of 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid with ethyl sulfonyl chloride and vinyl magnesium bromide. The reaction proceeds via nucleophilic addition of the vinyl group to the carbonyl group of the benzoxazole derivative, followed by the substitution of the carboxylic acid group with the sulfonyl chloride group.

Scientific Research Applications

The potential applications of 3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide in scientific research are vast. This compound has been reported to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising candidate for drug discovery. Additionally, this compound has been shown to have anti-microbial properties, which could be useful in the development of new antibiotics.

Properties

IUPAC Name

3-ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O5S/c1-3-22(19,20)5-4-12(17)15-9-7-11-10(6-8(9)14)16(2)13(18)21-11/h3,6-7H,1,4-5H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAOARVSFUOVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)F)NC(=O)CCS(=O)(=O)C=C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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